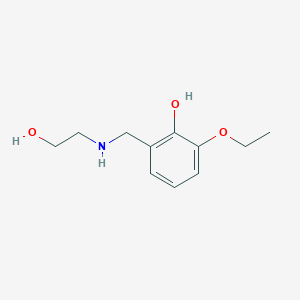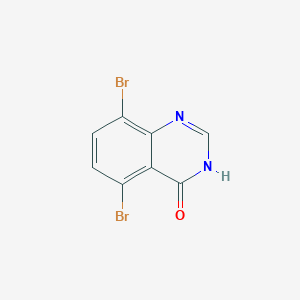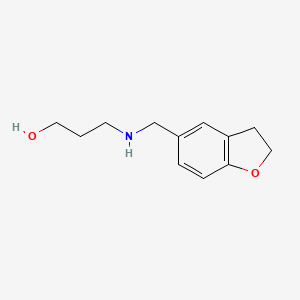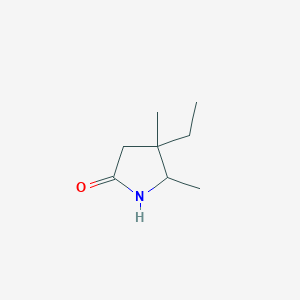
2,2,5-Trimethylhex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5-Trimethylhex-5-enal is an organic compound with the molecular formula C9H16O It is an aldehyde characterized by the presence of a double bond and three methyl groups attached to the hexenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-5-enal typically involves the aldol condensation of isobutyraldehyde with acetone, followed by dehydration. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 2,2,5-Trimethylhexanoic acid.
Reduction: 2,2,5-Trimethylhex-5-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,5-Trimethylhex-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its distinct odor.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethylhex-5-enal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can further participate in various biochemical pathways. The double bond in the molecule also allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2,2,5-Trimethylhex-4-enal
- 2,2,5-Trimethylhexanoic acid
- 2,2,5-Trimethylhex-5-enol
Comparison: 2,2,5-Trimethylhex-5-enal is unique due to the presence of both an aldehyde group and a double bond, which imparts distinct reactivity compared to its analogs. For instance, 2,2,5-Trimethylhex-4-enal lacks the double bond, making it less reactive in certain addition reactions. Similarly, 2,2,5-Trimethylhexanoic acid and 2,2,5-Trimethylhex-5-enol have different functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
81331-91-1 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,2,5-trimethylhex-5-enal |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h7H,1,5-6H2,2-4H3 |
InChI Key |
OSPOXBKDAHREKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)



![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)

![2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)




![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13276922.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13276924.png)

